2-chloro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN6O5S/c1-39-23-9-5-4-8-22(23)33-24(15-29-26(36)19-14-18(34(37)38)10-11-20(19)28)30-31-27(33)40-16-25(35)32-13-12-17-6-2-3-7-21(17)32/h2-11,14H,12-13,15-16H2,1H3,(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPMXANZAAJMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-5-nitrobenzamide is a complex organic molecule that integrates various pharmacologically active moieties, including indole, triazole, and benzamide structures. This combination suggests potential therapeutic applications across multiple biological pathways.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 451.5 g/mol . The IUPAC name reflects its intricate structure:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known for its ability to bind to various receptors involved in neurotransmission and cell signaling. The triazole ring may interact with metal ions or other biomolecules, modulating biological pathways that could lead to therapeutic effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds featuring indole and triazole structures have shown efficacy against bacterial strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli .
- Antifungal Properties : The inhibition of fungal growth has been documented in studies involving related triazole derivatives .
- Anticancer Potential : Indole derivatives are often evaluated for their anticancer properties due to their ability to induce apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
-
Antimicrobial Efficacy : A study evaluated a series of benzamide derivatives for their antimicrobial properties. The findings indicated that compounds similar to the target compound exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin .
Compound Zone of Inhibition (mm) Bacterial Strain Ciprofloxacin 26 K. pneumoniae 5d (similar compound) 28 K. pneumoniae 5d (similar compound) 24 S. aureus 5d (similar compound) 25 E. coli - Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity was explored in various studies. Modifications in the indole or triazole moieties significantly impacted the potency against microbial strains .
- Pharmacological Evaluation : A pharmacological evaluation involving in vitro assays demonstrated that compounds with indole and triazole functionalities could inhibit photosynthetic electron transport in chloroplasts, suggesting potential herbicidal applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzamide-Thiazole/Triazole Derivatives
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (CAS 313395-73-2)
- Structural Similarities : Shares the 5-chloro-2-nitrobenzamide motif but replaces the triazole with a thiazole ring. The thiazole is substituted with a 4-methoxy-3-methylphenyl group.
- Key Differences: Thiazole vs. The absence of the indolinyl-thioether tail reduces molecular weight (MW: ~442 vs. ~624 for the target compound) and logP (predicted ~3.5 vs. ~5.2).
- Activity : Thiazole-based analogs are often explored for antiparasitic and anticancer activities due to thiazole’s rigidity and metabolic stability .
4-Chloro-N-[5-[(2-Chlorophenyl)Methyl]-1,3-Thiazol-2-yl]Benzamide (CID 988260)
- Structural Similarities : Contains a chlorobenzamide core and a thiazole ring.
- Key Differences : Lacks the nitro group and indolinyl moiety. Features a chlorobenzyl substituent on the thiazole.
- This compound’s simpler structure may limit target specificity compared to the triazole-indolinyl hybrid .
Indolinone-Containing Compounds
2-(Benzo[d]Thiazol-2-ylthio)-N'-(5-Nitro-2-Oxoindolin-3-ylidene)Acetohydrazide (485379-78-0)
- Structural Similarities: Incorporates a 5-nitroindolinone scaffold linked via a thioacetohydrazide to a benzothiazole.
- Key Differences : Replaces the triazole with benzothiazole and uses a hydrazide linker instead of a thioether.
- Activity: The nitroindolinone moiety is associated with tyrosine kinase inhibition, while benzothiazole contributes to DNA intercalation. The hydrazide linker may confer chelation properties .
(2Z)-N-(2-Chlorobenzyl)-2-(2-Oxo-2,3-Dihydro-1H-Indol-3-ylidene)Hydrazinecarbothioamide
- Structural Similarities : Shares the 2-oxoindolinyl group and a thioamide linkage.
- Key Differences : Uses a hydrazinecarbothioamide bridge instead of thioether. The chlorobenzyl group adds steric bulk.
- Activity : Such compounds are studied for antiproliferative effects, with the hydrazinecarbothioamide enhancing metal-binding capacity .
Triazole-Based Sulfonamides and Acetamides
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
- Structural Similarities : Features a benzamide-thiazole core with halogen substituents.
- Key Differences : Fluorine atoms increase electronegativity and metabolic stability. Lacks the triazole and indolinyl groups.
- Activity : Fluorinated analogs are common in antimicrobial agents due to enhanced membrane permeability .
Ethyl 2-{2-[N-(Imidazolidin-2-ylidene)Sulfamoyl]-5-Chloro-4-Methylphenylthio}Acetate Derivatives
- Structural Similarities : Contains a thioether-linked acetamide and heterocyclic sulfonamides.
- Key Differences : Uses imidazolidin-ylidene and sulfonamide groups instead of triazole and nitrobenzamide.
- Activity: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while imidazolidin-ylidene enhances solubility .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | CAS 313395-73-2 | CID 988260 | 485379-78-0 |
|---|---|---|---|---|
| Molecular Weight | ~624 g/mol | ~442 g/mol | ~387 g/mol | ~443 g/mol |
| logP (Predicted) | ~5.2 | ~3.5 | ~4.1 | ~3.8 |
| Hydrogen Bond Donors | 3 | 2 | 1 | 4 |
| Hydrogen Bond Acceptors | 9 | 7 | 5 | 8 |
| Polar Surface Area | ~140 Ų | ~110 Ų | ~90 Ų | ~130 Ų |
Key Observations :
- The nitro group and triazole ring increase hydrogen-bond acceptor capacity, enhancing target binding but possibly reducing oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
